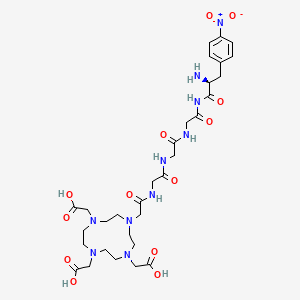
Dota-ggga
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dota-ggga involves a convenient and efficient total solid-phase synthetic route. This method starts with the condensation reaction of bromoacetylated peptides with cyclen, followed by the alkylation of cyclen-peptide with tert-butylbromoacetate . This three-step solid-phase synthetic route is cost-effective and allows for the rapid preparation of high-purity Dota-linked peptides.
Industrial Production Methods
In industrial settings, the preparation of this compound can be optimized using cationic processed gallium-68 eluates from a tin dioxide 68Ge/68Ga generator. This method involves the adsorption of diluted generator eluates on a strong cation exchange resin and desorption with acidified sodium chloride solution . This optimized labeling method ensures high radiolabeling efficiency and stability over time.
Análisis De Reacciones Químicas
Types of Reactions
Dota-ggga undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions may result in the formation of substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Dota-ggga has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Dota-ggga involves its ability to form stable and inert complexes with metal ions under physiological conditions. This property allows it to be used as a chelating agent in the development of metal-based imaging and therapeutic agents. The molecular targets and pathways involved include the binding of this compound to specific receptors on cancer cells, facilitating the targeted delivery of radiolabeled peptides for imaging and therapy .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-tetraazacyclododecane-tetraacetic acid (DOTA): Widely used as a chelating agent for the development of metal-based imaging and therapeutic agents.
1,4,7-triazacyclononane-triacetic acid (NOTA): Known for its superior gallium-68 binding ability compared to DOTA.
Triazacyclononane-phosphinate (TRAP): Exhibits higher specific activity and binding efficiency compared to DOTA and NOTA.
Uniqueness of Dota-ggga
This compound is unique due to its efficient and cost-effective synthetic route, high radiolabeling efficiency, and stability. It also exhibits favorable pharmacokinetics and high tumor uptake, making it a promising candidate for targeted imaging and therapy .
Propiedades
IUPAC Name |
2-[4-[2-[[2-[[2-[[2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46N10O13/c32-23(13-21-1-3-22(4-2-21)41(53)54)31(52)36-26(44)16-34-24(42)14-33-25(43)15-35-27(45)17-37-5-7-38(18-28(46)47)9-11-40(20-30(50)51)12-10-39(8-6-37)19-29(48)49/h1-4,23H,5-20,32H2,(H,33,43)(H,34,42)(H,35,45)(H,46,47)(H,48,49)(H,50,51)(H,36,44,52)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXMXUAUNMRXHV-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCC(=O)NCC(=O)NCC(=O)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCC(=O)NCC(=O)NCC(=O)NC(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])N)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N10O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933579 | |
| Record name | 2,2',2''-(10-{2-Hydroxy-2-[(2-hydroxy-2-{[2-hydroxy-2-({2-hydroxy-2-[(4-nitrophenylalanyl)imino]ethyl}imino)ethyl]imino}ethyl)imino]ethyl}-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149206-86-0 | |
| Record name | Dota-glycyl-glycyl-glycyl-(4-nitrophenyl)alanine amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149206860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',2''-(10-{2-Hydroxy-2-[(2-hydroxy-2-{[2-hydroxy-2-({2-hydroxy-2-[(4-nitrophenylalanyl)imino]ethyl}imino)ethyl]imino}ethyl)imino]ethyl}-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


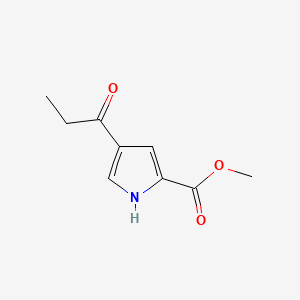
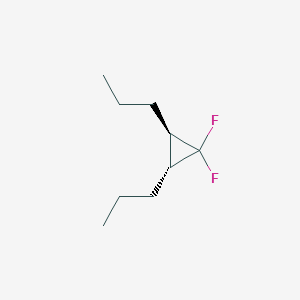
![Bicyclo[2.2.1]heptane-2-carbonitrile, 6-hydroxy-6-methyl-, (exo,exo)- (9CI)](/img/new.no-structure.jpg)

![(1R)-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B582949.png)
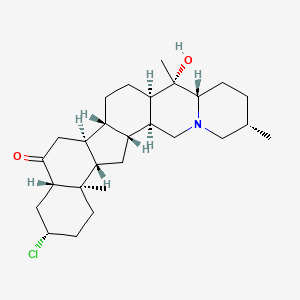

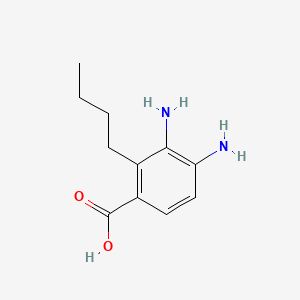
![4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B582962.png)
